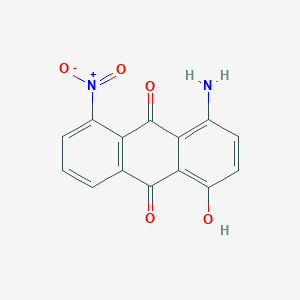
1-Hydroxy-4-amino-5-nitroanthraquinone
Cat. No. B8317845
M. Wt: 284.22 g/mol
InChI Key: LSXMQZYWXAOVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04424160
Procedure details


50 parts of crystalline boric acid are dissolved in 1,000 parts of 30% strength oleum. 100 parts of 1,8-dinitroanthraquinone (analysis: 97.6% of 1,8-DNA; 0.8% of 1,5-DNA) are then added at room temperature with stirring. 15 parts of pulverulent sulphur are then added in portions at a temperature of 50° C. in the course of 45 minutes. The reaction mixture is further stirred for 1 hour at 50° C., cooled down to room temperature and then diluted with cooling by means of 211 parts of 78% strength sulphuric acid and then with 525 parts of water. The precipitated reaction product is filtered off with suction and washed with 133 parts of 60% strength sulphuric acid and thereafter with warm water until neutral. 64.5 parts of 1-hydroxy-4-amino-5-nitroanthraquinone are obtained which after recrystallisation from N-methylpyrrolidone melts at 270° C.




[Compound]
Name
211
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
B(O)(O)O.[N+:5]([C:8]1[C:21]2[C:20](=[O:22])[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][C:18]=3[N+:23]([O-:25])=[O:24])[C:13](=[O:26])[C:12]=2[CH:11]=[CH:10][CH:9]=1)([O-])=O.[S].S(=O)(=O)(O)[OH:29]>OS(O)(=O)=O.O=S(=O)=O.O>[OH:29][C:11]1[C:12]2[C:13](=[O:26])[C:14]3[C:19](=[C:18]([N+:23]([O-:25])=[O:24])[CH:17]=[CH:16][CH:15]=3)[C:20](=[O:22])[C:21]=2[C:8]([NH2:5])=[CH:9][CH:10]=1 |f:4.5,^3:26|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(O)(O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)[N+](=O)[O-])=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[S]
|
Step Four
[Compound]
|
Name
|
211
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is further stirred for 1 hour at 50° C.
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated reaction product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 133 parts of 60% strength sulphuric acid
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=2C(C3=C(C=CC=C3C(C12)=O)[N+](=O)[O-])=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
